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Compound of Interest

Compound Name: SGR-1505

Cat. No.: B12375048

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of SGR-
1505, a potent and selective oral allosteric inhibitor of the Mucosa-associated lymphoid tissue
lymphoma translocation protein 1 (MALT1). SGR-1505 targets a key node in the NF-kB
signaling pathway, demonstrating significant therapeutic potential in preclinical models of B-cell
malignancies.

Overview and Mechanism of Action

SGR-1505 is an investigational small molecule that allosterically inhibits the protease activity of
MALT1.[1][2] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) complex,
which functions downstream of the B-cell receptor (BCR) and Bruton's tyrosine kinase (BTK).
[1][2] In certain B-cell lymphomas, such as Activated B-cell like Diffuse Large B-cell Lymphoma
(ABC-DLBCL), constitutive activation of the NF-kB pathway is a primary driver of tumor cell
proliferation and survival.[1][2] By inhibiting MALT1, SGR-1505 effectively blocks this signaling
cascade, leading to anti-proliferative effects and tumor regression in sensitive models.[1][3]

Signaling Pathway

The diagram below illustrates the role of MALT1 in the B-cell receptor signaling pathway and
the mechanism of inhibition by SGR-1505.
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Figure 1: SGR-1505 Mechanism of Action in the NF-kB Pathway.
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Recommended Dosage for In Vivo Xenograft
Studies

Preclinical evaluation of SGR-1505 in mouse xenograft models of ABC-DLBCL has
demonstrated dose-dependent anti-tumor efficacy. The compound is orally bioavailable and
has shown favorable pharmacokinetic properties in multiple species.

Efficacy Data in ABC-DLBCL Cell Line-Derived Xenograft
(CDX) Models

Dosing

Model Compound Dose (mg/kg) Result
Schedule
Tumor Growth
OCI-LY10 SGR-1505 10 Oral, QD o
Inhibition
Stronger Tumor
SGR-1505 30 Oral, QD o
Growth Inhibition
Tumor
SGR-1505 100 Oral, QD _
Regression
Significant Tumor
TMD8 SGR-1505 30 Oral, QD o
Growth Inhibition
o Moderate Tumor
Ibrutinib 10 Oral, QD o
Growth Inhibition
SGR-1505 + Synergistic Anti-
o 30 +10 Oral, QD o
Ibrutinib Tumor Activity

Data synthesized from preclinical posters and publications.

Pharmacokinetic Parameters of SGR-1505
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Volume of ] Oral
. Clearance . Half-life (t'%) . L
Species ] Distribution Bioavailability
(mL/min/kg) (h)
(vd) (L/kg) (%)
Mouse 9.4 1.2 1.6 57
Rat 3.8 0.98 3.1 77
Dog 0.86 2.0 31 92
Cynomolgus
1.7 0.68 5.0 45
Monkey

Source: Data reported from preclinical studies.[4]

Experimental Protocols

The following protocols provide a general framework for conducting in vivo efficacy studies with
SGR-1505 in mouse xenograft models.

Experimental Workflow Diagram
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Figure 2: General Workflow for an SGR-1505 In Vivo Efficacy Study.
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Cell Line-Derived Xenograft (CDX) Efficacy Study

Objective: To evaluate the anti-tumor activity of SGR-1505 as a single agent or in combination
in a subcutaneous ABC-DLBCL xenograft model.

Materials:
e Cell Line: OCI-LY10 or TMD8 (ABC-DLBCL cell lines)
¢ Animals: Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.

o Reagents: SGR-1505 powder, appropriate vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile
water), Matrigel (optional).

o Equipment: Calipers, analytical balance, oral gavage needles, sterile syringes.
Protocol:
e Tumor Cell Implantation:

o Culture OCI-LY10 or TMDS8 cells under standard conditions.

o Harvest cells during logarithmic growth phase and assess viability (should be >90%).

o Resuspend cells in a sterile, serum-free medium or PBS, optionally at a 1:1 ratio with
Matrigel, to a final concentration of 5-10 x 107 cells/mL.

o Subcutaneously inject 100 pL of the cell suspension (5-10 x 106 cells) into the right flank of
each mouse.

e Tumor Growth and Group Randomization:
o Monitor tumor growth using calipers starting approximately 7-10 days post-implantation.
o Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.

o Once tumors reach an average volume of 100-200 mms3, randomize mice into treatment
groups (n=8-10 mice per group) with similar mean tumor volumes.
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e SGR-1505 Formulation and Dosing:

o Prepare a fresh suspension of SGR-1505 in the vehicle daily. For example, for a 30 mg/kg
dose in a 20g mouse with a dosing volume of 10 mL/kg (200 pL), weigh the required
amount of SGR-1505 and suspend it in the vehicle by vortexing or sonication to ensure
homogeneity.

o Administer SGR-1505 or vehicle control orally (p.o.) via gavage once daily (QD).

o For combination studies, administer the second agent (e.g., ibrutinib) according to its
established protocol, which may be at a different time or via a different route.

e Monitoring and Endpoints:

o Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a
key indicator of treatment-related toxicity.

o The primary endpoint is typically tumor growth inhibition (TGI) at the end of the study (e.g.,
Day 21 or 28). TGl is calculated as: %TGI = (1 - (AT / AC)) x 100, where AT is the change
in mean tumor volume of the treated group and AC is the change in mean tumor volume of
the control group.

o Euthanize mice if tumors exceed a pre-determined size (e.g., 2000 mm?), show signs of
ulceration, or if body weight loss exceeds 20%.

o At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis
(e.g., RNA-seq to confirm NF-kB pathway modulation).[5]

Safety and Tolerability

In preclinical studies, SGR-1505 has been shown to be well-tolerated at efficacious doses.[4] A
Phase 1 study in healthy volunteers also demonstrated a favorable safety profile.[6] Standard
monitoring for in vivo studies, including body weight measurements and clinical observations
for signs of distress, is recommended.

Conclusion
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SGR-1505 is a promising MALT1 inhibitor with robust in vivo anti-tumor activity in models of B-
cell malignancies. The recommended oral doses for efficacy studies in mice range from 10 to

100 mg/kg QD. These application notes and protocols provide a foundation for researchers to
further investigate the therapeutic potential of SGR-1505 in relevant preclinical cancer models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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